1-(Pyridin-4-YL)ethane-1,2-diol 1-(Pyridin-4-YL)ethane-1,2-diol
Brand Name: Vulcanchem
CAS No.: 1750-96-5
VCID: VC8247804
InChI: InChI=1S/C7H9NO2/c9-5-7(10)6-1-3-8-4-2-6/h1-4,7,9-10H,5H2
SMILES: C1=CN=CC=C1C(CO)O
Molecular Formula: C7H9NO2
Molecular Weight: 139.15

1-(Pyridin-4-YL)ethane-1,2-diol

CAS No.: 1750-96-5

VCID: VC8247804

Molecular Formula: C7H9NO2

Molecular Weight: 139.15

* For research use only. Not for human or veterinary use.

1-(Pyridin-4-YL)ethane-1,2-diol - 1750-96-5

Description

1-(Pyridin-4-YL)ethane-1,2-diol is an organic compound featuring a pyridine ring substituted with a diol functional group on an ethane chain. Its structure combines the aromatic heterocyclic properties of pyridine with the hydrophilic characteristics of the diol moiety. This duality makes it a candidate for various applications in medicinal chemistry, material science, and catalysis.

Structural Characteristics

The molecular structure of 1-(Pyridin-4-YL)ethane-1,2-diol can be described as follows:

  • Core Functional Groups: A pyridine ring (C5H5N) at position 4 is attached to a two-carbon chain bearing two hydroxyl groups (-OH).

  • Molecular Formula: C7H9NO2

  • Key Features: The diol group provides hydrogen bonding potential, enhancing solubility in polar solvents and reactivity in chemical synthesis.

General Synthesis

The compound is typically synthesized through:

  • Functionalization of Pyridine: Introduction of an ethane chain to the pyridine ring via alkylation or Grignard reactions.

  • Hydroxylation: Addition of hydroxyl groups using oxidizing agents or hydrolysis of intermediate compounds.

Example Reaction Scheme

A common pathway involves the reaction of 4-bromopyridine with ethylene glycol derivatives under basic conditions to yield the desired product.

Medicinal Chemistry

  • The compound's structure suggests potential as a pharmacophore in drug design due to:

    • Hydrogen bonding from diols aiding receptor binding.

    • Pyridine's role in enzyme inhibition and bioactivity modulation.

Material Science

  • Its hydrophilic and aromatic properties make it suitable for use in polymer synthesis or surface coatings.

Catalysis

  • The compound can act as a ligand in coordination chemistry, stabilizing metal complexes for catalytic applications.

Biological Activity

Studies suggest that derivatives of pyridine-based diols exhibit:

  • Antimicrobial properties due to their ability to disrupt bacterial membranes.

  • Enzyme inhibition potential, particularly targeting oxidoreductases.

Stability and Reactivity

  • The compound is stable under standard conditions but may undergo oxidation at the diol group.

  • Reactivity is enhanced by the electron-withdrawing nature of the pyridine ring.

Limitations and Challenges

While promising, challenges include:

  • Limited availability of detailed biological data specific to this compound.

  • Potential instability under oxidative or acidic conditions due to the diol group.

CAS No. 1750-96-5
Product Name 1-(Pyridin-4-YL)ethane-1,2-diol
Molecular Formula C7H9NO2
Molecular Weight 139.15
IUPAC Name 1-pyridin-4-ylethane-1,2-diol
Standard InChI InChI=1S/C7H9NO2/c9-5-7(10)6-1-3-8-4-2-6/h1-4,7,9-10H,5H2
Standard InChIKey SYNOTUYVMZZAAQ-UHFFFAOYSA-N
SMILES C1=CN=CC=C1C(CO)O
Canonical SMILES C1=CN=CC=C1C(CO)O
PubChem Compound 56975335
Last Modified Jul 26 2023

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